2-(But-3-yn-1-yloxy)benzaldehyde
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Overview
Description
2-(But-3-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a benzaldehyde group attached to a but-3-yn-1-yloxy substituent. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yloxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The but-3-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(But-3-yn-1-yloxy)benzoic acid.
Reduction: 2-(But-3-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(But-3-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The but-3-yn-1-yloxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(But-3-en-1-yloxy)benzaldehyde: Similar structure but with a double bond instead of a triple bond.
2-(But-3-yn-1-yloxy)benzoic acid: Oxidized form of the compound.
2-(But-3-yn-1-yloxy)benzyl alcohol: Reduced form of the compound.
Uniqueness
2-(But-3-yn-1-yloxy)benzaldehyde is unique due to the presence of both an aldehyde group and a but-3-yn-1-yloxy substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-but-3-ynoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h1,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKOHGNNVRORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447179 |
Source
|
Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390410-52-3 |
Source
|
Record name | 2-(but-3-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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